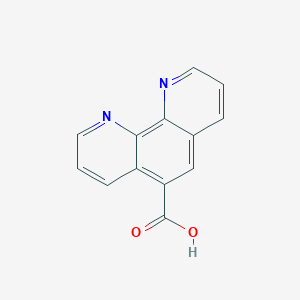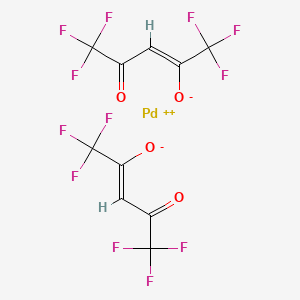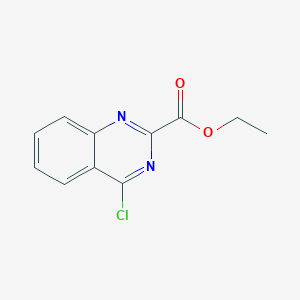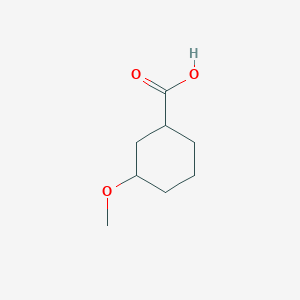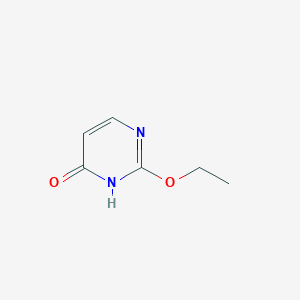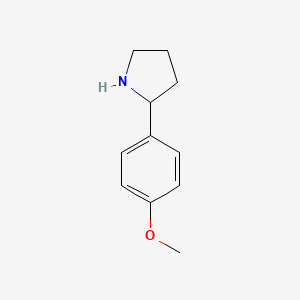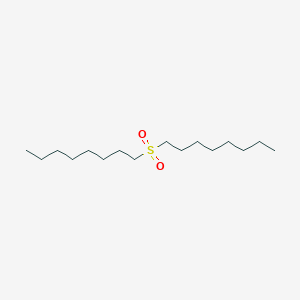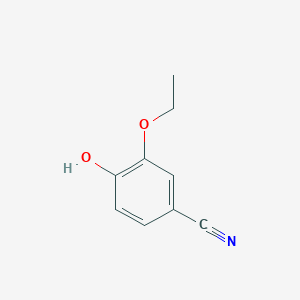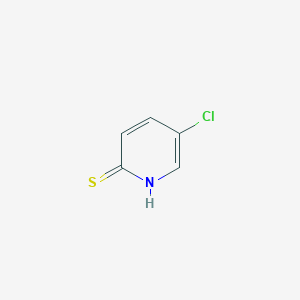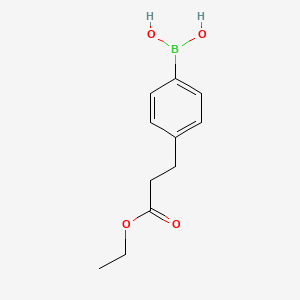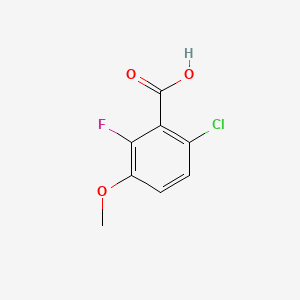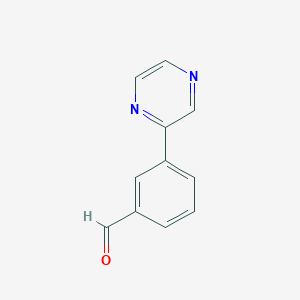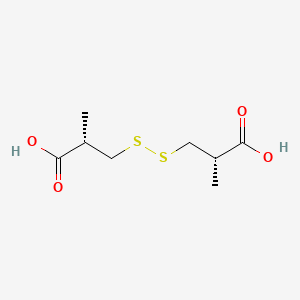![molecular formula C31H46N2O6 B1587273 Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate CAS No. 74113-77-2](/img/no-structure.png)
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate” is a complex organic compound . It is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
Synthesis Analysis
The synthesis of this compound involves the use of TEMPO-containing conductive polymers, which are used in organic electronics due to their electrochemical properties . The structural modification by several TEMPO moieties is one of the significant limitations in developing such materials . The synthesis involves the creation of a first-generation dendrimer containing two TEMPO fragments . The resulting product was characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular formula of C28H52N2O4 . The SMILES string for this compound isCC1(C)CNCC(C)(C)C1OC(=O)CCCCCCCCC(=O)OC1C(C)(C)CNCC1(C)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 480.72 g/mol . It has a melting point of 82-85 °C . The compound is soluble in acetone (19% w/w at 20 °C), ethyl acetate (24% w/w at 20 °C), methanol (38% w/w at 20 °C), chloroform (45% w/w at 20 °C), and methylene chloride (56% w/w at 20 °C). It is insoluble in water .科学研究应用
Polymer Stabilization and Antioxidant Synergy
Studies highlight the compound's role in enhancing polymer stabilization, particularly in combination with other antioxidants. Yachigo et al. (1992) described a synergistic effect between phenolic and thiopropionate type antioxidants, improving stabilization in polymers. This synergy is crucial for extending the life of plastics by protecting them against degradation caused by exposure to light, oxygen, and heat (Shin-ichi Yachigo, M. Sasaki, F. Kojima, 1992).
Photo-Antioxidant Activity in Polymers
Al-Malaika et al. (1988) found that when the compound is bound to polypropylene, it exhibits significant photo-antioxidant activity, suggesting its efficacy as a stabilizer against photo-oxidative degradation. The study demonstrates the compound's potential in improving the durability of polymeric materials when exposed to UV radiation (S. Al‐Malaika, A. Ibrahim, G. Scott, 1988).
Safety Evaluation for Food Contact Materials
An evaluation by the European Food Safety Authority (EFSA) on the safety of using this compound as a stabilizer in food contact materials concluded that it poses no safety concern for consumers under specific migration limits. This assessment supports its application in packaging, ensuring that food products are safe from contamination and degradation (Flavourings, 2012).
Non-linear Optical Properties and Applications
Research by Alizadeh et al. (2020) explored the compound's role in developing novel metallophthalocyanines with significant non-linear optical properties, making it a promising material for optical limiting applications. This application is critical for protecting sensitive photonic and optical components against damage from high-intensity light sources (S. Alizadeh, Gülşen Kösoğlu, M. Erdem, et al., 2020).
属性
CAS 编号 |
74113-77-2 |
|---|---|
产品名称 |
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
分子式 |
C31H46N2O6 |
分子量 |
542.7 g/mol |
IUPAC 名称 |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
InChI |
InChI=1S/C31H46N2O6/c1-26(2)14-20(15-27(3,4)32-26)38-24(36)31(18-22(34)30(23(35)19-31)12-10-9-11-13-30)25(37)39-21-16-28(5,6)33-29(7,8)17-21/h9-12,20-21,32-33H,13-19H2,1-8H3 |
InChI 键 |
IIZYNJMWYJKDJN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
规范 SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
